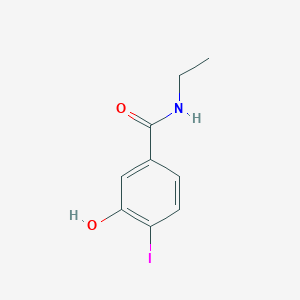

N-ethyl-3-hydroxy-4-iodobenzamide

Description

Properties

IUPAC Name |

N-ethyl-3-hydroxy-4-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-11-9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNSBZIKIRWXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-hydroxy-4-iodobenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3-hydroxy-4-iodobenzoic acid.

Amidation: The carboxylic acid group of 3-hydroxy-4-iodobenzoic acid is converted to an amide by reacting with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The resulting this compound is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Bulk Synthesis: Utilizing large-scale reactors to handle the amidation reaction.

Optimization: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.

Automation: Incorporating automated systems for continuous production and monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-hydroxy-4-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the iodine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).

Major Products

Substitution: Formation of N-ethyl-3-hydroxy-4-azidobenzamide or N-ethyl-3-hydroxy-4-cyanobenzamide.

Oxidation: Conversion to N-ethyl-3-oxo-4-iodobenzamide.

Reduction: Formation of N-ethyl-3-hydroxy-4-methylbenzamide.

Coupling: Various aryl or vinyl derivatives depending on the coupling partner.

Scientific Research Applications

N-ethyl-3-hydroxy-4-iodobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-ethyl-3-hydroxy-4-iodobenzamide exerts its effects depends on its interaction with molecular targets:

Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide ()

- Structure : Shares the 4-iodobenzamide core but incorporates a dimethylpyrido-pyrimidinyl group.

- Functional Implications : The pyrido-pyrimidinyl moiety may enhance binding to kinase or receptor targets due to its planar, aromatic structure. In contrast, NEHIB’s hydroxyl and ethyl groups likely prioritize solubility and moderate lipophilicity, balancing membrane permeability and aqueous stability.

(b) (2-Piperidinylaminoethyl)-4-Iodobenzamide (IPAB) and N-(2-Diethylaminoethyl)-4-Iodobenzamide (IDAB) ()

- Structure: Both feature 4-iodobenzamide with aminoethyl side chains (piperidinyl or diethylamino groups).

- Functional Implications: Receptor Binding: IPAB and IDAB exhibit high sigma-1 receptor affinity (Ki = 6.0 nM for IPAB), critical for melanoma imaging . NEHIB’s ethyl and hydroxyl groups may reduce sigma-1 affinity but improve selectivity for other targets (e.g., enzymes or transporters). Biodistribution: IPAB’s piperidinyl group enhances tumor uptake (3.87% ID/g at 1 hour in mice), while NEHIB’s smaller ethyl group may reduce nonspecific tissue retention.

(c) Ethyl 2-((4S,5S)-4-Iodomethyl-2-Oxo-5-Triazolyl-Oxazolidin-3-yl)Acetate (7c) ()

- Structure: Contains an iodomethyl-oxazolidinone core with an ethyl ester.

- Functional Implications : The ester group in 7c increases metabolic lability compared to NEHIB’s amide bond, which is more resistant to hydrolysis. NEHIB’s hydroxyl group may further stabilize the molecule via intramolecular hydrogen bonding.

Physicochemical and Pharmacokinetic Properties

- Solubility : NEHIB’s hydroxyl group improves aqueous solubility compared to IPAB and IDAB, which rely on lipophilic side chains for membrane penetration.

- Metabolic Stability : NEHIB’s amide bond and lack of ester groups suggest longer half-life than 7c, which may undergo rapid esterase-mediated hydrolysis.

Biological Activity

N-ethyl-3-hydroxy-4-iodobenzamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H14INO2, characterized by an iodine atom at the 4-position and a hydroxy group at the 3-position on the benzene ring. These features contribute to its unique chemical reactivity and biological properties, making it a subject of study for various applications in biology and medicine .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the hydroxy and iodine groups allows for hydrogen bonding and halogen bonding, respectively, which can influence binding affinity and specificity towards these targets .

Potential Biological Targets

- Sigma Receptors : Research indicates that compounds similar to this compound may interact with sigma receptors, which are implicated in various cellular processes including apoptosis and differentiation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Properties : There is growing evidence that compounds with similar structures can possess anticancer activities by modulating pathways involved in cell proliferation and apoptosis .

In Vitro Studies

In vitro evaluations have shown that this compound can inhibit certain cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have demonstrated that sigma receptor ligands can induce metabolic changes in tumor cells, which may enhance their susceptibility to therapeutic agents .

Case Studies

A notable case study involved the treatment of gastric cancer cells with sigma ligands, where significant changes in glucose metabolism were observed post-treatment. This "metabolic flare" indicates that this compound could play a role in enhancing the efficacy of existing cancer therapies by modifying metabolic pathways .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Iodine Presence | Hydroxy Group | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Potentially |

| N,N-Diethyl-3-hydroxybenzamide | No | Yes | Limited | No |

| N,N-Diethyl-4-iodobenzamide | Yes | No | Limited | No |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-ethyl-3-hydroxy-4-iodobenzamide, and how can reaction conditions be optimized?

- Methodology :

- A stepwise approach is advised: (i) Protect the hydroxyl group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions during iodination. (ii) Perform regioselective iodination at the para position using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) . (iii) Deprotect the hydroxyl group via hydrolysis (e.g., NaOH/ethanol).

- Optimize yield by monitoring reaction progress with HPLC or TLC, and purify intermediates via recrystallization or column chromatography. Confirm purity using melting point analysis and NMR spectroscopy .

Q. How can solubility discrepancies in This compound across studies be systematically addressed?

- Methodology :

- Use standardized solvents (e.g., DMSO, ethanol, water) and temperature-controlled conditions (25°C) for solubility assays. Compare results with structurally similar compounds like 4-hydroxybenzaldehyde (solubility: 8.45 mg/mL in water at 25°C) to identify outliers .

- Employ differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility. Cross-validate findings with UV-Vis spectroscopy for concentration quantification .

Q. What spectroscopic techniques are critical for characterizing This compound?

- Methodology :

- ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for CH₂), aromatic protons (δ ~6.8–7.5 ppm), and hydroxyl group (δ ~5.5 ppm, broad). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (expected [M+H]⁺ ~346 g/mol). Compare fragmentation patterns with PubChem data for related benzamides .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic (PK) properties of This compound?

- Methodology :

- Use in silico tools (e.g., SwissADME, pkCSM) to estimate logP (lipophilicity), bioavailability, and metabolic stability. The trifluoromethyl group in analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) enhances metabolic stability, suggesting similar strategies for optimization .

- Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes/receptors. Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition) .

Q. What experimental designs resolve contradictions in reported biological activity data for This compound derivatives?

- Methodology :

- Conduct dose-response studies with standardized cell lines (e.g., HEK293 or HepG2) to establish IC₅₀ values. Include positive controls (e.g., known kinase inhibitors) and validate results across independent labs.

- Address batch-to-batch variability by characterizing compound purity (≥95% via HPLC) and confirming structural integrity with X-ray crystallography or FT-IR .

Q. How can regioselective functionalization of This compound be achieved for medicinal chemistry applications?

- Methodology :

- Exploit the iodine substituent for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce pharmacophores. Optimize catalyst systems (Pd(PPh₃)₄, K₂CO₃) in anhydrous DMF at 80°C .

- Monitor reaction efficiency via GC-MS or LC-MS and isolate products using preparative HPLC. Compare yields with analogous compounds (e.g., N,N-diethyl-4-fluorobenzamide) to refine conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of This compound under acidic/basic conditions?

- Methodology :

- Perform accelerated stability studies: Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours. Analyze degradation products via LC-MS and compare with reference standards.

- Cross-reference findings with structurally similar compounds (e.g., 4-hydroxy-3-methoxybenzaldehyde, stable at pH 5–9) to identify pH-sensitive functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.